1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride
Overview
Description
1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is an organic compound with the chemical formula C14H11ClN2O . It has a molecular weight of 260.72 g/mol .
Molecular Structure Analysis
The InChI code for 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is 1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is a powder at room temperature . It has a molecular weight of 260.72 g/mol .Scientific Research Applications
Fluorescent Dyes and Optical Applications
- A study by Jadhav, Shinde, and Sekar (2018) focuses on the synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes. These dyes exhibit induced fluorescence properties and enhanced photostability compared to previously reported analogues. They are characterized by red-shifted absorption maxima and high molar extinction coefficients, emitting in the far-red region. This implies potential applications in fluorescent materials and optical devices with improved light fastness and sublimation fastness on dyed polyester and nylon (Jadhav, Shinde, & Sekar, 2018).
Antimicrobial Agents
- Jayanna et al. (2013) explored the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antimicrobial and analgesic activities. The study indicates that certain compounds showed pronounced antimicrobial activity, suggesting their potential as antimicrobial agents (Jayanna et al., 2013).
Electronic and Optical Materials
- Anand and Muthusamy (2018) reported on the synthesis and characterization of oligobenzimidazoles, investigating their electrochemical, electrical, optical, thermal, and rectification properties. These materials demonstrate potential applications in electronic and optoelectronic devices due to their band gap values and thermal stability (Anand & Muthusamy, 2018).
Corrosion Inhibition
- Costa et al. (2021) presented research on the application of imidazole-based molecules for corrosion inhibition of carbon steel in an acidic medium. The study suggests that molecules such as [4-(1H-imidazole-1-yl)-phenyl]methanol (METH) significantly improve corrosion inhibition efficiency, highlighting the potential of these compounds in protecting metals against corrosion (Costa et al., 2021).
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVTYJWIYZFKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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